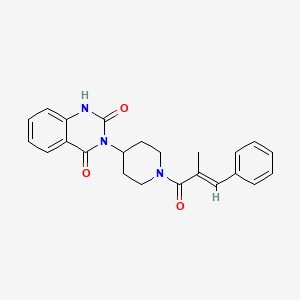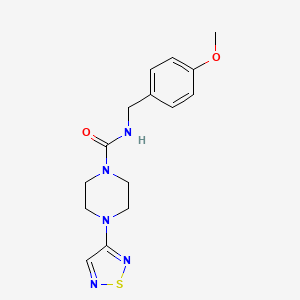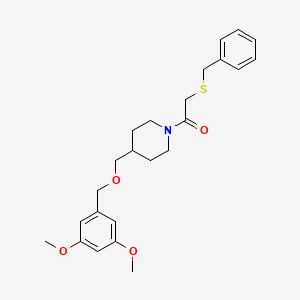![molecular formula C17H15N3O B2395257 N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide CAS No. 2361641-68-9](/img/structure/B2395257.png)
N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide, also known as MIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MIP is a member of the imidazoacridinone family of compounds that have shown promising results in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide involves the inhibition of DNA topoisomerase II, a critical enzyme involved in DNA replication and cell division. N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide binds to the enzyme and prevents it from performing its function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of DNA topoisomerase II. N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer treatment with fewer side effects. However, N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide has limitations in terms of its solubility and stability, which can affect its efficacy in vitro and in vivo.
Orientations Futures
There are several future directions for N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide research, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its applications in other fields such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis method of N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide involves the condensation of 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde with 3-aminoacetophenone in the presence of acetic anhydride and catalytic amounts of pyridine. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and propargyl bromide to obtain N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide has shown potential applications in various fields of scientific research. In cancer research, N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-3-16(21)18-14-8-4-7-13(10-14)15-11-20-9-5-6-12(2)17(20)19-15/h3-11H,1H2,2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOWSEYXPYXNPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2395174.png)
![N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2395176.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2395180.png)

![3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole](/img/structure/B2395182.png)


![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)
![1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2395189.png)


![(1S,2R,5R)-Bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2395194.png)
![2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2395196.png)